molecular formula C44H40FeK3N6O12+ B1146147 Deferasirox-Eisen-Komplex CAS No. 554445-58-8

Deferasirox-Eisen-Komplex

Katalognummer: B1146147
CAS-Nummer: 554445-58-8
Molekulargewicht: 1018.0 g/mol
InChI-Schlüssel: JGLFTKKTDDPFBE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deferasirox iron complex is a complex compound that features a triazole ring and phenolic groups.

Wissenschaftliche Forschungsanwendungen

Deferasirox iron complex has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Deferasirox iron complex typically involves the formation of the triazole ring followed by the introduction of the phenolic groups. One common method involves the cyclization of hydrazine derivatives with carboxylic acids under acidic conditions to form the triazole ring. The phenolic groups are then introduced through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reactions involved in the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Deferasirox iron complex undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Deferasirox iron complex is unique due to its combination of a triazole ring and phenolic groups, which provide strong chelation properties and versatile reactivity. This makes it a valuable compound for various applications in chemistry, biology, and medicine .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)' involves the reaction of 3,5-bis(2-aminophenyl)-1,2,4-triazole with iron(III) chloride to form the iron(III) complex, which is then oxidized to the iron(IV) complex using a suitable oxidizing agent. The resulting iron(IV) complex is then reacted with 4-carboxybenzoyl chloride to form the final product.", "Starting Materials": [ "3,5-bis(2-aminophenyl)-1,2,4-triazole", "iron(III) chloride", "4-carboxybenzoyl chloride", "suitable oxidizing agent" ], "Reaction": [ "Step 1: Dissolve 3,5-bis(2-aminophenyl)-1,2,4-triazole in a suitable solvent and add iron(III) chloride to the solution. Stir the mixture at room temperature for several hours to allow the reaction to proceed.", "Step 2: Filter the resulting iron(III) complex and wash it with a suitable solvent to remove any impurities.", "Step 3: Dissolve the iron(III) complex in a suitable solvent and add a suitable oxidizing agent to the solution. Stir the mixture at room temperature for several hours to allow the oxidation to proceed.", "Step 4: Filter the resulting iron(IV) complex and wash it with a suitable solvent to remove any impurities.", "Step 5: Dissolve the iron(IV) complex in a suitable solvent and add 4-carboxybenzoyl chloride to the solution. Stir the mixture at room temperature for several hours to allow the reaction to proceed.", "Step 6: Filter the resulting product and wash it with a suitable solvent to remove any impurities. The final product is '4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)'." ] }

CAS-Nummer

554445-58-8

Molekularformel

C44H40FeK3N6O12+

Molekulargewicht

1018.0 g/mol

IUPAC-Name

tripotassium;2-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenolate;iron;methanol;dihydrate

InChI

InChI=1S/2C21H15N3O4.2CH4O.Fe.3K.2H2O/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;2*1-2;;;;;;/h2*1-12,25-26H,(H,27,28);2*2H,1H3;;;;;2*1H2/q;;;;;3*+1;;/p-2

InChI-Schlüssel

JGLFTKKTDDPFBE-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4]

Kanonische SMILES

CO.CO.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.O.O.[K+].[K+].[K+].[Fe]

Synonyme

(OC-6-22’)-Bis[4-[3,5-bis[2-(hydroxy-kO)phenyl]-1H-1,2,4-triazol-1-yl-kN4]benzoato(3-)]ferrate(3-) Tripotassium Methanoate Hydrate; 

Herkunft des Produkts

United States
Customer
Q & A

Q1: How does the deferasirox iron complex form, and how does this impact iron levels in patients with β-Thalassemia Major?

A1: Deferasirox, also known as 4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+), is an orally active iron chelator used to treat iron overload. It binds iron in a 2:1 ratio, forming a stable complex that is then excreted primarily through the bile and feces []. In patients with β-Thalassemia Major, this chelation process helps control serum ferritin levels and reduce iron-mediated organ damage, improving clinical outcomes [, ].

Q2: What are the primary metabolic pathways of deferasirox in the body, and how are these related to its excretion?

A3: Deferasirox undergoes extensive metabolism, primarily in the liver, before being excreted from the body []. The key metabolic pathways include glucuronidation at the carboxylate group and phenolic hydroxy groups, as well as cytochrome P450-catalyzed hydroxylations, albeit to a lesser extent []. Following metabolism, deferasirox, its iron complex, and its metabolites are predominantly eliminated via the bile and subsequently excreted in the feces, accounting for over 90% of the administered dose [].

Q3: What analytical techniques are commonly employed to study deferasirox and its iron complex?

A4: Various analytical methods are utilized to investigate deferasirox and its iron complex. Pharmacokinetic studies utilize techniques like high-performance liquid chromatography (HPLC) coupled with UV detection to quantify deferasirox and its iron complex in biological samples []. For metabolite profiling, HPLC with radiodetection, liquid chromatography/mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are employed []. Additionally, computational chemistry tools, such as density functional theory (DFT), are utilized to study the electronic structure and predict the stability constants of deferasirox iron complexes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.